molecular formula C16H28ClN3 B11753557 4-(Adamantan-1-yl)piperidine-1-carboximidamide hydrochloride

4-(Adamantan-1-yl)piperidine-1-carboximidamide hydrochloride

Cat. No.: B11753557
M. Wt: 297.9 g/mol
InChI Key: OCZXZPFUZMURRR-UHFFFAOYSA-N
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Description

4-(Adamantan-1-yl)piperidine-1-carboximidamide hydrochloride is a synthetic compound with a molecular formula of C16H28ClN3 and a molecular weight of 297.87 . This compound is characterized by the presence of an adamantane group, a piperidine ring, and a carboximidamide group, making it a unique and versatile molecule in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Adamantan-1-yl)piperidine-1-carboximidamide hydrochloride typically involves the following steps:

    Formation of Adamantane Derivative: The initial step involves the preparation of an adamantane derivative.

    Addition of Piperidine: The next step involves the addition of piperidine to the adamantane derivative. This reaction is typically carried out under controlled conditions to ensure the formation of the desired product.

    Formation of Carboximidamide Group: The final step involves the introduction of the carboximidamide group to the piperidine-adamantane compound. This can be achieved through the reaction of the intermediate with appropriate reagents under specific conditions.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:

    Batch or Continuous Flow Reactors: These reactors are used to carry out the reactions under controlled temperature and pressure conditions.

    Purification Techniques: Techniques such as crystallization, distillation, and chromatography are employed to purify the final product.

    Quality Control: Rigorous quality control measures are implemented to ensure the consistency and quality of the product.

Chemical Reactions Analysis

Types of Reactions

4-(Adamantan-1-yl)piperidine-1-carboximidamide hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into reduced forms with different chemical properties.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reducing Agents: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution Reagents: Various halogenating agents and nucleophiles are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized adamantane derivatives, while reduction may produce reduced piperidine compounds.

Scientific Research Applications

4-(Adamantan-1-yl)piperidine-1-carboximidamide hydrochloride has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-(Adamantan-1-yl)piperidine-1-carboximidamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects through the following mechanisms:

    Binding to Receptors: The compound may bind to specific receptors in biological systems, leading to a cascade of biochemical reactions.

    Modulation of Enzymes: It may modulate the activity of enzymes involved in various metabolic pathways.

    Interaction with Cellular Components: The compound may interact with cellular components such as proteins and nucleic acids, affecting their function and activity.

Comparison with Similar Compounds

4-(Adamantan-1-yl)piperidine-1-carboximidamide hydrochloride can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of the adamantane, piperidine, and carboximidamide groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C16H28ClN3

Molecular Weight

297.9 g/mol

IUPAC Name

4-(1-adamantyl)piperidine-1-carboximidamide;hydrochloride

InChI

InChI=1S/C16H27N3.ClH/c17-15(18)19-3-1-14(2-4-19)16-8-11-5-12(9-16)7-13(6-11)10-16;/h11-14H,1-10H2,(H3,17,18);1H

InChI Key

OCZXZPFUZMURRR-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C23CC4CC(C2)CC(C4)C3)C(=N)N.Cl

Origin of Product

United States

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